molecular formula C16H18N2O2 B8016916 Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate

Cat. No.: B8016916
M. Wt: 270.33 g/mol
InChI Key: SYJRICYVCYDHPH-UHFFFAOYSA-N
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Description

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(pyridin-4-yl)phenyl)carbamate typically involves the reaction of a phenyl carbamate derivative with a tert-butyl group. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as sodium azide, which facilitates the formation of the carbamate intermediate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact of chemical production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3-(pyridin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and pyridinyl rings can engage in π-π interactions and hydrogen bonding with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-(pyridin-3-yl)phenyl)carbamate
  • Tert-butyl (4-(pyridin-2-yl)phenyl)carbamate
  • Tert-butyl (3-(pyridin-2-yl)phenyl)carbamate

Uniqueness

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate is unique due to the specific positioning of the pyridinyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature can result in distinct biological activities and chemical reactivity compared to its isomers and other similar compounds .

Properties

IUPAC Name

tert-butyl N-(3-pyridin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-13(11-14)12-7-9-17-10-8-12/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJRICYVCYDHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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